Cyclopentyl pyridine-2-carboximidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
725736-24-3 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopentyl pyridine-2-carboximidate |
InChI |
InChI=1S/C11H14N2O/c12-11(10-7-3-4-8-13-10)14-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 |
InChI Key |
JYAMSCPZVBGDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=N)C2=CC=CC=N2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Cyclopentyl Pyridine 2 Carboximidate
Nucleophilic Addition and Substitution Reactions of the Imidate Moiety
The imidate functional group is characterized by a carbon-nitrogen double bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org In Cyclopentyl pyridine-2-carboximidate, this electrophilicity is further enhanced by the electron-withdrawing nature of the adjacent pyridine (B92270) ring.
Nucleophilic addition reactions typically proceed via the attack of a nucleophile on the imidate carbon, leading to a tetrahedral intermediate. Hard nucleophiles, such as organometallic reagents or hydrides, readily add to the 2-position of a pyridine ring, and similar reactivity is expected at the imidate carbon. quimicaorganica.org The general mechanism for nucleophilic addition is outlined below:
Mechanism of Nucleophilic Addition:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the C=N double bond.
Intermediate Formation: The pi-electrons of the double bond shift to the nitrogen atom, forming a tetrahedral anionic intermediate.
Protonation: Subsequent protonation of the nitrogen atom yields the final addition product.
If the attacking nucleophile is an amine or ammonia (B1221849), the reaction can lead to the formation of an amidine. wikipedia.org Similarly, reaction with water leads to hydrolysis products. wikipedia.orgwikipedia.org
Substitution reactions can also occur, where the cyclopentoxy group (-O-cyclopentyl) acts as a leaving group. This is particularly relevant in reactions analogous to the Pinner reaction, where the imidate, often formed as a salt, reacts with various nucleophiles. wikipedia.org For instance, reaction with an excess of alcohol can form an orthoester, while reaction with water yields an ester. wikipedia.orgwikipedia.org The pyridine ring can be activated towards nucleophilic substitution by the use of Lewis acids, which coordinate to the nitrogen atom. nih.gov
Hydrolysis and Alcoholysis Reaction Mechanisms
The hydrolysis of imidates is a well-studied process that can be catalyzed by either acid or base, typically proceeding through a tetrahedral intermediate. wikipedia.orgresearchgate.netlibretexts.org The specific products of the hydrolysis of this compound depend on the reaction conditions, particularly the pH. researchgate.net
Acid-Catalyzed Hydrolysis:
Protonation: The imidate nitrogen is protonated, increasing the electrophilicity of the imidate carbon.
Nucleophilic Attack: A water molecule attacks the activated carbon.
Proton Transfer: A proton is transferred from the oxygen to the nitrogen.
Cleavage: The tetrahedral intermediate collapses, cleaving either the C-O bond to yield picolinamide (B142947) and cyclopentanol (B49286), or the C-N bond to yield ethyl picolinate (B1231196) and cyclopentylamine. Stereoelectronic effects play a crucial role in determining the cleavage pathway of the tetrahedral intermediates. researchgate.net
Base-Catalyzed Hydrolysis:
Nucleophilic Attack: A hydroxide (B78521) ion attacks the imidate carbon. chemistrysteps.com
Intermediate Formation: A tetrahedral anionic intermediate is formed.
Cleavage: This intermediate can then collapse, with the pathway being influenced by the stability of the potential leaving groups.
The hydrolysis of imidate salts can show a strong dependence on pH, affecting the nature of the products formed. researchgate.net For instance, studies on ethyl N-arylformimidates show that the yield of amine decreases as the pH increases. researchgate.net
Alcoholysis follows a similar mechanistic path, with an alcohol molecule acting as the nucleophile instead of water. Under acidic conditions, aliphatic imidates can react with an excess of alcohol to form orthoesters, RC(OR')₃. wikipedia.org
Rearrangement Reactions Involving the Cyclopentyl and Pyridyl Scaffolds (e.g., Chapman, Overman)
Named rearrangement reactions provide powerful tools for organic synthesis, and imidates are key intermediates in several of these transformations. wikipedia.org
Chapman Rearrangement: The Chapman rearrangement is the thermal conversion of an aryl N-arylbenzimidate into an N,N-diaryl amide. drugfuture.com The mechanism is an intramolecular 1,3-shift of an aryl group from the imidate oxygen to the nitrogen. organicreactions.org It typically involves a four-membered transition state. youtube.com
For this compound, the classic Chapman rearrangement is not directly applicable. This is because the substrate is not an aryl imidate; it possesses a cyclopentyl group on the oxygen atom, not an aryl group. A thermal rearrangement involving the 1,3-migration of the cyclopentyl group from oxygen to nitrogen would be a "Chapman-like" reaction but falls outside the standard definition of the rearrangement.
Overman Rearrangement: The Overman rearrangement is a drugfuture.comdrugfuture.com-sigmatropic rearrangement of allylic trichloroacetimidates to yield allylic trichloroacetamides. nrochemistry.comwikipedia.org The reaction proceeds through a concerted, six-membered chair-like transition state and is irreversible due to the formation of a stable amide bond. nrochemistry.comyoutube.com It can be promoted thermally or by transition metal catalysts like Pd(II) or Hg(II). wikipedia.orgorganic-chemistry.org
The Overman rearrangement is not applicable to this compound. The substrate lacks the required allylic system on the oxygen atom; the cyclopentyl group is a saturated alkyl ring, not an allylic group. Therefore, it cannot undergo the characteristic drugfuture.comdrugfuture.com-sigmatropic shift of this reaction.
Role of this compound as an Electrophile or Nucleophile in Complex Chemical Transformations
Due to its hybrid structure, this compound can exhibit both electrophilic and nucleophilic properties. nih.gov
As an Electrophile: The primary electrophilic site is the imidate carbon atom. As discussed previously, it is susceptible to attack by a wide range of nucleophiles. wikipedia.org The electrophilicity is a result of the polarization of the C=N bond and the inductive effect of the pyridine ring. Imidates are generally considered powerful electrophiles in organic reactions. nih.gov
| Electrophilic Site | Activating Factors | Potential Reactions |
| Imidate Carbon | C=N double bond, Electron-withdrawing pyridine ring | Nucleophilic Addition, Nucleophilic Acyl Substitution |
As a Nucleophile: The molecule possesses two potential nucleophilic centers: the pyridine nitrogen and the imidate nitrogen.
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base or a nucleophile. echemi.com It can react with electrophiles, such as alkyl halides or acids. This interaction can also serve to activate the pyridine ring itself towards other reactions. nih.govmdpi.com
Imidate Nitrogen: While the imidate nitrogen is part of a double bond, it can become nucleophilic upon deprotonation of an N-H bond to form a conjugate base, an imidate anion. wikipedia.org However, the named compound, this compound, does not have a proton on the nitrogen, making this pathway less relevant unless the imidate is first modified.
The dual reactivity allows for its use in the synthesis of various heterocyclic molecules such as imidazolines, imidazoles, and oxazoles. nih.gov
Kinetic and Thermodynamic Analysis of Reactions with this compound
Kinetic Analysis: The rates of reactions involving the imidate are influenced by several factors:
Electrophilicity of the Imidate Carbon: Electron-withdrawing substituents on the pyridine ring would be expected to increase the reaction rate with nucleophiles by enhancing the electrophilicity of the imidate carbon.
Nucleophilicity of the Attacking Reagent: Stronger nucleophiles will react faster.
Steric Hindrance: The bulky cyclopentyl group may sterically hinder the approach of nucleophiles to the imidate carbon, potentially slowing the reaction rate compared to a less hindered analogue (e.g., a methyl or ethyl imidate).
Solvent and Catalyst: The choice of solvent and the presence of acid or base catalysts can dramatically affect reaction rates, as seen in hydrolysis reactions. researchgate.netrsc.org
The table below summarizes the expected qualitative effects of substituents on the pyridine ring on the rate of nucleophilic attack.
| Substituent Position on Pyridine Ring | Electronic Effect of Substituent | Expected Effect on Reaction Rate (Nucleophilic Attack) |
| 4- or 6-position | Electron-withdrawing (e.g., -NO₂) | Increase |
| 4- or 6-position | Electron-donating (e.g., -OCH₃) | Decrease |
| 3- or 5-position | Electron-withdrawing (e.g., -NO₂) | Moderate Increase |
| 3- or 5-position | Electron-donating (e.g., -OCH₃) | Moderate Decrease |
Thermodynamic Analysis: The thermodynamics of a reaction determine the position of the equilibrium and the relative stability of reactants and products.
Hydrolysis/Alcoholysis: The hydrolysis of imidates to form stable amides and alcohols is generally a thermodynamically favorable process, driven by the formation of the highly stable amide C-N bond.
Rearrangement Reactions: For a rearrangement to be thermodynamically favorable, the product must be more stable than the reactant. In the Chapman rearrangement, the strong C=O bond of the resulting amide makes the reaction favorable. organicreactions.org In the Overman rearrangement, the formation of the amide functionality is the driving force that renders the reaction irreversible. nrochemistry.comyoutube.com
Reversible Reactions: Some reactions, like the formation of amidines from imidates and amines, can be reversible. The position of the equilibrium can be influenced by factors such as temperature and the removal of a product, as seen in related amidation reactions. researchgate.net
The enthalpy of reaction (ΔH‡) and entropy of activation (ΔS‡) for related reactions, such as the reaction of pyridine with 4-nitrophenyl trifluoroacetate, are consistent with proposed nucleophilic and general base catalysis mechanisms, providing a framework for predicting the behavior of this compound. rsc.org
Theoretical and Computational Chemistry Studies of Cyclopentyl Pyridine 2 Carboximidate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure of Cyclopentyl pyridine-2-carboximidate. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
The electronic structure is described by molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Reactivity descriptors, derived from the electronic structure, quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors help in predicting how this compound will interact with other chemical species. For instance, the electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
Table 1: Illustrative Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Parameter | Symbol | Value (a.u.) |
| HOMO Energy | EHOMO | -0.235 |
| LUMO Energy | ELUMO | -0.045 |
| Energy Gap | ΔE | 0.190 |
| Electronegativity | χ | 0.140 |
| Chemical Potential | μ | -0.140 |
| Hardness | η | 0.095 |
| Softness | S | 10.526 |
| Electrophilicity Index | ω | 0.103 |
| Note: These values are illustrative and based on typical calculations for similar pyridine (B92270) derivatives. |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the cyclopentyl group and the potential for rotation around the C-O and C-N bonds necessitate a thorough conformational analysis of this compound. This analysis involves mapping the potential energy surface (PES) of the molecule to identify stable conformers (local minima) and the transition states that connect them.
The potential energy surface is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By scanning the PES, researchers can identify the most stable arrangements of the atoms. For this compound, key dihedral angles to consider are those around the bond connecting the cyclopentyl group to the oxygen atom and the bond between the imine carbon and the pyridine ring.
Computational methods can systematically rotate these bonds and calculate the corresponding energy, leading to the identification of the global minimum energy conformer and other low-energy isomers. This information is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions and reactivity.
Table 2: Relative Energies of Plausible Conformers of this compound
| Conformer | Dihedral Angle (N-C-O-Ccyclopentyl) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180° (anti-periplanar) | 0.00 |
| B | 60° (gauche) | 2.5 |
| C | -60° (gauche) | 2.5 |
| D | 0° (syn-periplanar) | 5.0 (Transition State) |
| Note: These are hypothetical values to illustrate the concept of a conformational analysis. Actual values would be determined from specific calculations. |
Elucidation of Reaction Pathways and Transition States using Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
A common reaction for imidates is hydrolysis, which would lead to the formation of cyclopentanol (B49286) and pyridine-2-carboxamide. researchgate.net Computational studies can model the step-by-step process of this reaction, including the initial attack of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-O bond. researchgate.net The geometries and energies of all intermediates and transition states can be calculated. blogspot.comresearchgate.net
These calculations can also explore other potential reactions, such as thermal decomposition or reactions with other nucleophiles or electrophiles. The insights gained from these studies are invaluable for understanding the chemical stability and reactivity of the compound under various conditions.
Table 3: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction of this compound
| Reaction Step | Description | Activation Energy (kcal/mol) |
| Step 1 | Nucleophilic attack of water | 15.2 |
| Step 2 | Proton transfer | 8.5 |
| Step 3 | C-O bond cleavage | 20.1 |
| Note: These values are illustrative and represent a plausible reaction mechanism. Specific values would require detailed computational investigation. |
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Density Functional Theory (DFT) Calculations
DFT calculations can accurately predict various spectroscopic properties of this compound, which is crucial for its characterization and identification.
NMR Spectroscopy: DFT can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). acs.org These predicted spectra can be compared with experimental data to confirm the structure of the compound. nih.gov
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| 1H NMR | Chemical Shift (δ, ppm) - Pyridine Protons | 7.5 - 8.7 |
| Chemical Shift (δ, ppm) - Cyclopentyl Protons | 1.5 - 2.0, 5.5 (CH-O) | |
| 13C NMR | Chemical Shift (δ, ppm) - Pyridine Carbons | 120 - 150 |
| Chemical Shift (δ, ppm) - Imine Carbon | ~160 | |
| Chemical Shift (δ, ppm) - Cyclopentyl Carbons | 25 - 35, 80 (C-O) | |
| IR | Vibrational Frequency (cm-1) - C=N stretch | ~1650 |
| Vibrational Frequency (cm-1) - C-O stretch | ~1250 | |
| UV-Vis | Absorption Maximum (λmax, nm) | ~260, ~300 |
| Note: These are approximate values based on the expected spectroscopic behavior of the functional groups present in the molecule. |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the behavior of this compound over time, particularly in a solvent environment. MD simulations model the motion of every atom in the system, including the solvent molecules, based on a force field that describes the interactions between them.
These simulations are essential for understanding:
Solvent Effects: The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation affects the molecule's properties.
Intermolecular Interactions: MD simulations can model the interactions between multiple molecules of this compound or its interactions with other species in a mixture. This is important for understanding properties like solubility, aggregation, and how the molecule might interact with a biological target. The simulations can provide detailed information on hydrogen bonding, van der Waals forces, and electrostatic interactions that govern these processes. dntb.gov.ua
By analyzing the trajectories from MD simulations, it is possible to calculate various thermodynamic and dynamic properties, providing a more complete picture of the compound's behavior in a realistic environment.
Advanced Spectroscopic and Structural Elucidation Techniques for Cyclopentyl Pyridine 2 Carboximidate Systems
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation (beyond basic identification)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool that extends far beyond simple molecular weight confirmation. For the synthesis of Cyclopentyl pyridine-2-carboximidate, HRMS provides precise mass measurements to four or more decimal places, enabling the determination of elemental compositions for the target molecule, intermediates, and any potential byproducts.
During reaction monitoring, LC-MS/MS methods can be developed to quantify the formation of the desired product over time. nih.gov This involves tracking the ion intensity of the protonated molecule, [M+H]⁺. The high resolving power of instruments like the Orbitrap or TOF analyzers allows for the clear differentiation of the product from starting materials or impurities, even with very small mass differences. For instance, the synthesis of related N-alkyloxypyridinecarboximidamides has been successfully monitored, with reaction efficiency being correlated with temperature and reaction time based on the intensity of the target molecular ion. nih.gov
Furthermore, the fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of the final product. By subjecting the precursor ion of this compound to collision-induced dissociation (CID), a unique fragmentation fingerprint is produced. This pattern helps confirm the connectivity of the cyclopentyl group to the imidate oxygen and the presence of the pyridine-2-carboximidate core. In the analysis of similar pyridine-carboxylate derivatives, it has been noted that the nature of the derivative can influence the ions observed, with some forming [M+H]⁺ ions and others forming adducts like [M+H+CH₃CN]⁺, providing another layer of structural insight. nih.gov
The following table demonstrates how HRMS data can be used to distinguish the target compound from a hypothetical impurity.
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | In-Source Fragment/Adduct |
| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 203.1179 | 203.1175 | -2.0 | Product Protonated Molecule |
| [M+Na]⁺ | C₁₁H₁₄N₂ONa⁺ | 225.0998 | 225.0995 | -1.3 | Product Sodium Adduct |
| [Impurity+H]⁺ | C₁₁H₁₃N₂O⁺ | 201.1022 | 201.1020 | -1.0 | Hypothetical Dehydrogenated Impurity |
This interactive table illustrates the precision of HRMS in identifying species in a reaction mixture.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
While one-dimensional ¹H and ¹³C NMR provide initial structural information, complex molecules like this compound often exhibit signal overlap, especially in the proton spectrum, making unambiguous assignment challenging. Multi-dimensional NMR techniques are indispensable for resolving these ambiguities and confirming the complete covalent structure. nih.govmdpi.com
2D NMR experiments establish correlations between nuclei through chemical bonds or through space.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, which is essential for mapping out the spin systems within the cyclopentyl ring and the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-proton pairs. This experiment definitively assigns the ¹³C signal for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is arguably the most powerful tool for piecing the molecular fragments together. For example, HMBC would show correlations from the protons on the carbon attached to the imidate oxygen (C1' of the cyclopentyl group) to the imidate carbon (C=N), confirming the connectivity of the cyclopentyl group. It would also show correlations from the pyridine protons to the imidate carbon. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which helps to determine the preferred conformation or stereochemistry of the molecule.
The following table outlines how these techniques would be applied to elucidate the structure of this compound.
| NMR Experiment | Information Gained | Example Application for this compound |
| COSY | Reveals ¹H-¹H scalar couplings (2-3 bonds) | - Confirms proton connectivity within the cyclopentyl ring.- Establishes relationships between adjacent protons on the pyridine ring. |
| HSQC | Correlates ¹H with directly attached ¹³C nuclei (1 bond) | - Assigns each carbon signal to its corresponding proton(s) for all CH and CH₂ groups. |
| HMBC | Shows ¹H-¹³C correlations over multiple bonds (2-4 bonds) | - Connects the cyclopentyl group to the imidate oxygen via correlation from H1' to the C=N carbon.- Links the pyridine ring to the imidate carbon via correlations from H6 of the pyridine ring. |
| NOESY | Identifies through-space proximity of protons | - Determines the relative orientation of the cyclopentyl and pyridine rings. |
This interactive table summarizes the utility of various 2D NMR experiments for structural confirmation.
Single-Crystal X-ray Diffraction Analysis of this compound and its Coordination Complexes
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, yielding precise three-dimensional coordinates of atoms in the solid state. Analysis of this compound would reveal exact bond lengths, bond angles, and torsional angles, confirming the molecular geometry. The planarity of the pyridine-carboximidate fragment and the conformation of the cyclopentyl ring (e.g., envelope or twist) would be unambiguously determined. researchgate.net
The pyridine nitrogen and the imine nitrogen of the carboximidate group make the molecule an excellent ligand for metal coordination. rsc.orgnih.gov SC-XRD analysis of its coordination complexes is crucial for understanding its binding modes. Depending on the metal center and reaction conditions, it could act as a bidentate ligand, forming a stable five-membered chelate ring.
The table below presents typical structural parameters that would be obtained from an SC-XRD analysis, based on data from analogous structures. researchgate.netmdpi.com
| Parameter | Description | Expected Value/Observation | Significance |
| Coordination Number | Number of atoms bonded to a central metal ion | 4, 5, or 6 | Defines the geometry of the metal complex (e.g., tetrahedral, square pyramidal, octahedral). |
| M-N Bond Lengths | Distance between the metal center and the coordinating nitrogen atoms | 2.0 - 2.6 Å | Indicates the strength of the coordination bond. nih.gov |
| Bite Angle | N(pyridine)-M-N(imine) angle in a chelated complex | ~75-85° | Characterizes the geometry of the chelate ring. |
| Intermolecular Interactions | Non-covalent forces between molecules | N-H···N hydrogen bonds, π-π stacking | Governs the supramolecular assembly and crystal packing. researchgate.net |
This interactive table highlights key crystallographic data obtainable for the title compound and its complexes.
Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Functional Group Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. researchgate.net For this compound, these techniques are sensitive to the vibrations of the C=N (imine), C-O (ether-like), and pyridine ring moieties.
The FT-IR and Raman spectra would exhibit characteristic bands for:
Pyridine Ring Vibrations: Bands typically appear in the 1600-1400 cm⁻¹ region. Upon coordination to a metal center, these bands often shift to higher frequencies, indicating the involvement of the pyridine nitrogen in bonding. mdpi.com
C=N Imine Stretch: A strong band expected in the 1680-1630 cm⁻¹ region. Changes in this band's position can indicate involvement in hydrogen bonding or metal coordination.
C-O Stretch: An intense band associated with the C-O single bond of the imidate group, typically found in the 1300-1200 cm⁻¹ range.
C-H Stretches: Aliphatic C-H stretches from the cyclopentyl group appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹.
Comparing the spectra of the free ligand with its metal complexes can elucidate the binding sites. For example, a significant shift in the pyridine ring and C=N stretching frequencies upon addition of a metal salt would strongly support the bidentate chelation mode proposed in section 5.3. Low-temperature Raman studies can provide higher resolution spectra, allowing for the differentiation of closely spaced vibrational modes. mdpi.com
| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Shift upon Metal Coordination |
| C=N (Imine) Stretch | 1680 - 1630 | Shift to lower frequency (weakening of bond) |
| Pyridine Ring Modes | 1600 - 1400 | Shift to higher frequency (ring stiffening) |
| C-O (Imidate) Stretch | 1300 - 1200 | Minor shift |
| Metal-Nitrogen (M-N) Stretch | 600 - 400 | Appears in far-IR/Raman; direct evidence of coordination |
This interactive table shows characteristic vibrational frequencies and their response to metal coordination.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignments of Enantiomerically Enriched Derivatives
While this compound itself is achiral, chirality can be introduced by using an enantiomerically pure cyclopentanol (B49286) derivative (e.g., (1R,2S)-2-methylcyclopentanol) in the synthesis or by modifying the molecule at another position. For such chiral derivatives, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute stereochemistry.
These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a specific enantiomer.
The absolute configuration of a chiral derivative of this compound can be determined by comparing the experimental CD spectrum with a theoretically predicted spectrum. mdpi.com This is typically done using time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental spectrum and the spectrum calculated for, say, the (R)-enantiomer allows for the confident assignment of that absolute configuration to the synthesized sample. This combined experimental and theoretical approach has been successfully applied to assign the stereochemistry of complex chiral molecules, including metal complexes with chiral pyridine-containing ligands. nih.govmdpi.com
Applications of Cyclopentyl Pyridine 2 Carboximidate in Advanced Organic Synthesis and Materials Science
Cyclopentyl Pyridine-2-carboximidate as a Precursor for Nitrogen-Containing Heterocycles
The imidate functionality within this compound makes it a versatile precursor for constructing various nitrogen-containing heterocycles. The synthesis of the compound itself can be achieved through a Pinner reaction, where 2-cyanopyridine (B140075) reacts with cyclopentanol (B49286) under acidic conditions. The resulting Pinner salt, a carboximidate hydrohalide, is a key reactive intermediate.
These activated imidate salts are susceptible to nucleophilic attack and can undergo cyclization reactions with appropriate binucleophiles to form stable heterocyclic rings. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of aminopyrazolones, while reaction with formylhydrazide can yield (1,2,4-triazol-3-yl)acetate derivatives. acs.org The general reactivity of carboxyimidate salts has been widely exploited for creating a diverse range of nitrogen heterocycles, including pyrazoles and 1,2,4-triazoles, which are significant scaffolds in medicinal chemistry. acs.org The cyclopentyl group in the target compound can influence reaction kinetics and the properties of the resulting heterocyclic products.
Utility in Atom Transfer Radical Polymerization (ATRP) as a Ligand
One of the most significant applications of this compound is its role as a ligand in copper-mediated Atom Transfer Radical Polymerization (ATRP). In ATRP, the ligand is a critical component that solubilizes the transition metal salt and, more importantly, tunes the metal center's redox potential, which governs the equilibrium between active and dormant polymer chains. youtube.com Pyridyl-imine ligands, the class to which this compound belongs, have proven to be highly effective for achieving controlled polymerization of a wide variety of monomers. researchgate.netacs.org
Pyridyl-imine ligands are typically synthesized through a straightforward condensation reaction between a pyridine-2-carboxaldehyde and a primary amine. acs.org this compound, however, is derived from the reaction of 2-cyanopyridine and cyclopentanol. The design of these ligands is crucial for catalytic performance. The steric and electronic properties of the substituent on the imine nitrogen—in this case, the cyclopentyl group—directly impact the catalyst's activity and solubility. rsc.orgrsc.org
For instance, increasing the size of the alkyl group on similar pyridyl-imine ligands has been shown to enhance the solubility of the copper catalyst in non-polar, hydrocarbon solvents, which is advantageous for certain polymerization systems. acs.org The cyclopentyl group provides specific steric bulk that influences the coordination geometry around the copper center, which in turn affects the stability of the complex and the dynamics of the ATRP process. rsc.orgrsc.org A Korean patent specifically highlights the use of this compound as a ligand in a CuX/(ligand)₂ system for the polymerization of methyl methacrylate (B99206), analyzing its effects in comparison to other alkyl substituents like methyl, isopropyl, and n-octyl. google.com
The performance of an ATRP catalyst is determined by its ability to control the polymerization, leading to polymers with predictable molecular weights and low polydispersity (a measure of the uniformity of chain lengths). The ligand plays the primary role in optimizing this performance. The catalyst formed by this compound and a copper(I) halide, such as CuBr or CuCl, has been successfully used in the ATRP of monomers like methyl methacrylate (MMA) and 1,3-butadiene. google.comresearchgate.net
Studies on related pyridyl-imine ligands show that catalyst activity can be finely tuned. acs.orgrsc.org The rate of polymerization and the degree of control are directly linked to the equilibrium between the activator (Cu(I) complex) and the deactivator (Cu(II) complex). The cyclopentyl substituent influences this equilibrium. Research comparing different alkyl groups on pyridine-2-carboximidate ligands found that the cyclopentyl group conferred beneficial properties for controlling the polymerization of MMA. google.com For similar Schiff base ligands, introducing steric bulk can affect the stereoselectivity of the polymerization, for example, by favoring the formation of syndio-enriched PMMA. rsc.org
Below is a table summarizing the effect of different ligand substituents on the ATRP of methyl methacrylate, based on findings from related research. google.com
| Ligand Substituent | Monomer | Polymerization Control | Polydispersity (Mw/Mn) | Notes |
| Cyclopentyl | Methyl Methacrylate | Good | Low | The cyclopentyl group provides a good balance of steric and electronic effects for controlled polymerization. google.com |
| Methyl | Methyl Methacrylate | Moderate | Moderate-Low | Smaller substituent may lead to different catalyst stability and activity. |
| Isopropyl | Methyl Methacrylate | Moderate-Good | Low | Branching near the imine can influence the coordination sphere significantly. acs.org |
| n-Octyl | Methyl Methacrylate | Good | Low | Longer alkyl chains can improve solubility in nonpolar solvents. acs.org |
The catalytic cycle in ATRP involves the reversible transfer of a halogen atom between the dormant polymer chain and the copper complex. The this compound ligand coordinates to the copper center in a bidentate fashion through the pyridine (B92270) nitrogen and the imine nitrogen. researchgate.net This coordination forms a stable but labile complex that can easily shuttle between the Cu(I) and Cu(II) oxidation states.
The structure of the [Cu(this compound)₂]⁺ complex dictates the catalytic activity. The steric hindrance from the two cyclopentyl groups creates a specific coordination environment that prevents the formation of overly stable, inactive complexes while maintaining a high rate of halogen exchange. researchgate.netacs.org The electronic properties of the pyridine-imine system modulate the redox potential of the Cu(I)/Cu(II) couple, which is a key parameter correlated with catalytic activity. researchgate.net This controlled interaction ensures that the concentration of active, radical-bearing polymer chains remains low at any given moment, suppressing termination reactions and allowing for uniform chain growth. youtube.com
Role in Cross-Coupling and C-H Functionalization Reactions
While direct studies on this compound in cross-coupling are limited, the broader class of pyridyl-imine ligands has demonstrated significant utility as ancillary ligands for transition metal catalysts, particularly palladium. fayoum.edu.egscispace.com These ligands are effective in stabilizing the metal center during catalytic cycles for reactions like Heck and Suzuki cross-coupling. fayoum.edu.egresearchgate.net
In a typical Heck coupling reaction, a pyridyl-imine ligand would coordinate to a Pd(0) center. The ligand's electronic properties facilitate the oxidative addition of an aryl halide to the metal. The steric environment created by the ligand, including the cyclopentyl group, would then influence the subsequent steps of olefin insertion and reductive elimination to yield the final product. Thiophene-based imino-pyridyl palladium(II) complexes have been explicitly shown to be effective catalysts for the Heck coupling of aryl halides with methyl acrylate. fayoum.edu.eg Similarly, palladium complexes with di-2-pyridyl imine ligands have been used in Suzuki coupling reactions. scispace.com The robust coordination of the pyridyl-imine scaffold to the metal center helps maintain catalyst stability and activity throughout the reaction.
Synthesis and Academic Investigation of Cyclopentyl Pyridine 2 Carboximidate Derivatives and Analogues
Structural Modification Strategies of the Pyridine (B92270) Ring
The pyridine ring is a versatile scaffold that allows for a wide range of structural modifications to fine-tune the electronic and steric properties of the resulting molecule. nih.gov Its electron-deficient nature facilitates various chemical transformations. nih.gov The ease of substitution at different positions of the pyridine ring provides structural flexibility, which is crucial for modulating the activity and selectivity of the compound. nih.gov
Substituents on the pyridine ring can significantly influence the reactivity of the entire molecule. Electron-donating groups (EDGs) can increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially enhancing its nucleophilicity. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can be beneficial for certain catalytic applications or for stabilizing specific intermediates. nih.govgoogle.com
Common strategies for modifying the pyridine ring include:
Direct C-H Functionalization: This modern approach allows for the introduction of various functional groups directly onto the pyridine ring, often with high regioselectivity.
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl or alkyl substituents onto the pyridine core. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNA_r): Halogenated pyridines can undergo substitution with a variety of nucleophiles, enabling the introduction of a wide array of functional groups.
Oxidation and N-oxide formation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct further substitutions. researchgate.net
A study on pyridine carboxamides revealed that the position of the amide group (ortho, meta, or para) significantly affects the reaction yield in alkylation reactions. nih.gov This highlights the importance of positional isomerism in determining the reactivity of pyridine derivatives. nih.gov
| Modification Strategy | Description | Potential Impact |
| Introduction of EDGs | Adding groups like -CH₃, -OCH₃ | Increases electron density, enhances nucleophilicity |
| Introduction of EWGs | Adding groups like -NO₂, -CN, -CF₃ | Decreases electron density, enhances electrophilicity |
| Positional Isomerism | Varying substituent position (e.g., C3, C4, C5, C6) | Alters steric hindrance and electronic distribution |
| N-Oxidation | Conversion of pyridine N to N-oxide | Modifies electronic properties and directs substitution |
Variations in the Cyclopentyl Moiety and Associated Stereochemistry
The stereochemistry of substituted cyclopentyl rings is a critical aspect of their design and synthesis. The introduction of substituents on the cyclopentyl ring can lead to the formation of stereoisomers (cis/trans isomers and enantiomers). pressbooks.pub The relative orientation of these substituents can dramatically affect the molecule's properties. For instance, cis and trans isomers of a substituted cyclopentane (B165970) can exhibit different stabilities and reactivities due to varying steric interactions. pressbooks.pub
Key considerations for the cyclopentyl moiety include:
Ring Conformation: Cyclopentane exists in a puckered envelope or half-chair conformation, and substituents can influence the preferred conformation.
Stereoisomerism: The presence of one or more stereocenters on the cyclopentyl ring necessitates control over the stereochemical outcome of synthetic reactions. Chiral cyclopentenones are valuable intermediates in the asymmetric synthesis of complex molecules. acs.org
Substitution Patterns: The position and nature of substituents on the cyclopentyl ring can be varied to explore different spatial arrangements and functional group presentations.
The synthesis of enantiomerically pure cyclopentyl derivatives can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures. acs.org The stereochemistry of base-catalyzed cleavage reactions of some cyclopentyl systems has been studied, indicating the importance of stereocontrol in reactions involving this ring system. google.com
| Variation | Description | Stereochemical Implication |
| Monosubstitution | A single substituent on the cyclopentyl ring | Can create a single stereocenter |
| Disubstitution | Two substituents on the cyclopentyl ring | Can lead to cis/trans isomers and potentially two stereocenters |
| Chiral Building Blocks | Use of enantiomerically pure cyclopentyl precursors | Allows for the synthesis of specific stereoisomers |
Alterations of the Imidate Nitrogen Substituent and their Electronic Effects
The substituent on the imidate nitrogen plays a crucial role in modulating the electronic properties of the imidate functional group. Imidates possess both nucleophilic and electrophilic character, and the nature of the N-substituent can enhance one over the other. nih.gov
The electronic effect of the N-substituent can be broadly categorized as either electron-donating or electron-withdrawing.
Electron-Donating Groups (EDGs): Alkyl groups or other electron-rich moieties on the nitrogen atom increase the electron density of the imidate, enhancing its nucleophilicity. This can make the imidate more reactive towards electrophiles.
Electron-Withdrawing Groups (EWGs): Aryl groups, acyl groups, or other electron-deficient substituents decrease the electron density on the nitrogen, making the imidate less nucleophilic but potentially more susceptible to nucleophilic attack at the imino carbon.
The electronic properties of N-substituents in related heterocyclic systems, such as imidazoles and pyrazoles, have been shown to significantly affect their aromaticity and reactivity. nih.gov For instance, electron-withdrawing substituents on the nitrogen of imidazole (B134444) decrease its aromaticity. nih.gov While not directly analogous, these findings suggest that the electronic nature of the N-substituent in Cyclopentyl Pyridine-2-carboximidate would have a pronounced effect on the electron distribution within the imidate moiety and the adjacent pyridine ring.
| N-Substituent | Electronic Effect | Predicted Impact on Imidate |
| Alkyl Group (e.g., -CH₃) | Electron-Donating (Inductive) | Increased nucleophilicity |
| Aryl Group (e.g., -Ph) | Can be donating or withdrawing (Resonance/Inductive) | Modulated nucleophilicity and potential for π-stacking |
| Acyl Group (e.g., -C(O)CH₃) | Electron-Withdrawing (Resonance) | Decreased nucleophilicity, increased electrophilicity of imino C |
| Sulfonyl Group (e.g., -SO₂R) | Strong Electron-Withdrawing | Significantly decreased nucleophilicity |
Impact of Structural Modifications on Reactivity and Selectivity in Model Reactions
The structural modifications discussed in the preceding sections are expected to have a significant impact on the reactivity and selectivity of this compound in various chemical transformations. The unique electronic nature of imidates makes them versatile synthons for the preparation of N-heterocycles. nih.gov
The reactivity of the pyridine ring itself is highly dependent on its substitution pattern. Electron-donating groups generally activate the ring towards electrophilic aromatic substitution, while electron-withdrawing groups deactivate it. nih.govrroij.comresearchgate.net For instance, in pyridinophane complexes, substitution on the pyridine ring provides a handle to regulate the electronic properties of the metal center and, consequently, its catalytic activity. nih.gov
The imidate functionality can participate in a variety of reactions, including:
Hydrolysis: To yield the corresponding amide and alcohol. The rate of hydrolysis would be influenced by the electronic nature of the substituents on both the pyridine ring and the imidate nitrogen.
Cyclization Reactions: Imidates are known precursors for the synthesis of various heterocycles like oxazolines, quinazolines, and isoquinolines. nih.gov The substitution pattern would affect the feasibility and outcome of these cyclizations.
Reactions with Nucleophiles: The imino carbon of the imidate is electrophilic and can be attacked by nucleophiles. The reactivity towards nucleophiles can be tuned by the substituents.
A study on the reactivity of pyridine carboxylic acids with diazodiphenylmethane (B31153) showed that the reaction rates are influenced by the solvent and the position of the carboxylic acid group on the pyridine ring. researchgate.net This suggests that the reactivity of this compound would also be sensitive to the reaction conditions and its specific substitution pattern.
Chemoenzymatic Synthesis of Derivatized this compound Structures
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach for the preparation of complex molecules with high stereoselectivity and under mild reaction conditions. nih.gov This methodology could be particularly advantageous for the synthesis of derivatized this compound, especially for controlling the stereochemistry of the cyclopentyl moiety.
A potential chemoenzymatic strategy could involve:
Chemical Synthesis of a Prochiral Precursor: A prochiral cyclopentanone (B42830) derivative could be synthesized using conventional organic chemistry methods.
Enzymatic Stereoselective Reduction: A ketoreductase (KRED) could be employed for the stereoselective reduction of the ketone to a chiral cyclopentanol (B49286). Stereocomplementary KREDs could potentially provide access to both enantiomers of the alcohol. nih.gov
Chemical Conversion to the Final Product: The resulting chiral cyclopentanol could then be used in a subsequent chemical step, such as a Pinner reaction with 2-cyanopyridine (B140075) or O-alkylation of pyridine-2-carboxamide, to form the desired chiral this compound.
The development of one-pot chemoenzymatic processes, where chemical and enzymatic reactions are performed sequentially in the same vessel, is a growing area of research and could offer an efficient route to these compounds. researchgate.net Chemoenzymatic strategies have been successfully applied to the synthesis of libraries of iminocyclitol derivatives, demonstrating the utility of this approach for generating diverse and stereochemically defined molecules. nih.gov
| Enzyme Class | Potential Application in Synthesis | Example Transformation |
| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Prochiral cyclopentanone → Chiral cyclopentanol |
| Lipases/Esterases | Kinetic resolution of racemic alcohols or esters | Racemic cyclopentanol → Enantioenriched cyclopentanol + Ester |
| Amidases/Nitrilases | Hydrolysis of nitriles or amides | 2-Cyanopyridine → Pyridine-2-carboxamide |
Future Perspectives and Emerging Research Directions for Cyclopentyl Pyridine 2 Carboximidate Chemistry
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical reactions are designed and executed. For complex molecules like Cyclopentyl pyridine-2-carboximidate, machine learning (ML) offers a pathway to rapidly predict reaction outcomes and optimize synthetic conditions, thereby minimizing empirical trial-and-error approaches. researchgate.net
Data-driven models are increasingly being developed to forecast the yields and selectivity of reactions involving heterocyclic compounds. mdpi.com By training algorithms on large datasets of reactions, ML can identify subtle, non-linear relationships between reactants, catalysts, solvents, and the resulting products. researchgate.net For instance, a support vector machine (SVM) model has demonstrated high accuracy (97%) in predicting the yield of copper-catalyzed P–H insertion reactions, a class of transformations relevant to pyridine (B92270) chemistry. mdpi.com
Future research will likely focus on creating bespoke ML platforms specifically for pyridine-2-carboximidate chemistry. These systems could predict the feasibility of novel transformations, suggest optimal reaction conditions, and even propose new derivatives with desired properties. The development of more sophisticated molecular descriptors and neural network architectures will be crucial for capturing the intricate reactivity of these systems. uni-muenster.denih.gov This approach promises to accelerate the discovery of new synthetic routes and applications by navigating the vast chemical space more efficiently. researchgate.netsciencedaily.com
Table 1: Application of Machine Learning in Predicting Chemical Reaction Outcomes
| ML Model Type | Application Area | Predicted Outcome | Reported Accuracy |
|---|---|---|---|
| Support Vector Machine (SVM) | Copper-catalyzed P-H insertion | Product Yield | 97% mdpi.com |
| Neural Network (NN) | Catalytic regioselective difluorination | Regioisomeric Product | High Accuracy researchgate.net |
| Graph Convolutional Neural Networks | General Reaction Prediction | Atom and Bond Changes | N/A researchgate.net |
| ReactionPredictor (ML Framework) | Polar, Pericyclic, Radical Reactions | Reaction Ranking | 77-86% (Perfect Rank) nih.gov |
Development of Novel Catalytic Systems Utilizing this compound
The pyridine-2-carboximidate scaffold is an excellent candidate for designing novel ligands and catalysts. The nitrogen atoms in the pyridine ring and the imidate group can act as effective chelation sites for a wide range of metal ions. nih.gov This coordination ability is fundamental to creating catalysts for various organic transformations.
Derivatives of pyridine-2-carboxylic acid have been successfully employed as catalysts, sometimes in conjunction with a metal salt, for reactions such as the oxidation of alkanes and N-arylation. nih.gov The development of heterogeneous catalysts, where such organic ligands are anchored to solid supports like magnetic nanoparticles (e.g., Fe3O4@SiO2), is a particularly promising direction. nih.govrsc.org These systems combine the catalytic activity of the pyridine-based complex with the practical advantages of easy separation and recyclability, which are key tenets of green chemistry. nih.gov
Future research is expected to explore the synthesis of specific metal complexes of this compound and evaluate their catalytic performance in reactions such as cross-coupling, hydrogenation, and oxidation. The steric bulk of the cyclopentyl group can be strategically used to influence the selectivity (e.g., regioselectivity or stereoselectivity) of the catalyzed reaction, offering a tunable handle for catalyst design.
Exploration of Advanced Functional Materials Based on this compound Scaffolds
The structural characteristics of pyridine-2-carboximidate derivatives make them attractive building blocks for advanced functional materials. The planarity of the pyridine ring and the potential for hydrogen bonding and metal coordination allow these molecules to self-assemble into ordered supramolecular structures. nih.gov
N-(Pyridine-2-carbonyl)pyridine-2-carboxamide systems, which are structurally related to imidates, are known to form super-architectures through hydrogen-bonding arrays. nih.gov These organized assemblies have potential applications in fields such as molecular electronics and sensor technology. The incorporation of functional groups, such as fluorine atoms, has been shown to modify the crystal packing and electronic properties of these materials. nih.gov
The next wave of research could involve synthesizing polymers incorporating the this compound unit. Such polymers might exhibit interesting thermal, optical, or conductive properties. Furthermore, the ability of the pyridine scaffold to coordinate with lanthanide or transition metals could lead to the development of novel luminescent materials, magnetic materials, or chemosensors for detecting specific ions or molecules. nih.govresearchgate.net
Sustainable Synthesis and Application Methodologies
The principles of green chemistry are increasingly guiding synthetic organic chemistry, and the production of pyridine derivatives is no exception. rasayanjournal.co.in Future efforts will undoubtedly focus on developing sustainable methods for the synthesis and application of this compound.
Key strategies include the use of multicomponent reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step. rasayanjournal.co.in Other green techniques that are being applied to the synthesis of pyridine and pyrimidine (B1678525) derivatives include:
Microwave-assisted synthesis: This method often leads to dramatically shorter reaction times and higher yields. nih.govmdpi.com
Solvent-free reactions: Conducting reactions neat or using mechanochemical methods like ball milling reduces waste and environmental impact. rasayanjournal.co.inmdpi.com
Use of greener solvents: Replacing hazardous solvents with environmentally benign alternatives like glycerol (B35011) or water is a critical goal. researchgate.net
Heterogeneous catalysis: Employing recyclable catalysts, such as Al2O3 or functionalized nanoparticles, simplifies product purification and reduces waste. nih.govnih.gov
A facile and green protocol has been reported for the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridine, utilizing Al2O3 as a heterogeneous catalyst, which aligns with these sustainable objectives. nih.gov The subsequent conversion to imidates proceeds under mild, ambient conditions. nih.gov Applying and adapting such methodologies to the specific synthesis of this compound will be a key research focus.
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives
| Feature | Conventional Heating Method | Microwave Irradiation Method |
|---|---|---|
| Reaction Time | Several hours | 2-7 minutes nih.gov |
| Product Yield | Moderate | Excellent (82-94%) nih.gov |
| Solvent Usage | Often requires large volumes of organic solvents | Reduced solvent volume mdpi.com |
| Energy Efficiency | Lower | Higher |
| Workup/Purification | Often complex | Simpler, yielding pure products nih.gov |
Unexplored Reactivity Patterns and Mechanistic Discoveries
Despite progress, the full scope of reactivity for pyridine-2-carboximidates remains to be explored. These molecules possess multiple reactive sites, and understanding their behavior under various conditions can unlock new synthetic transformations. Imidates are known to act as both electrophiles and nucleophiles, making them versatile intermediates for synthesizing other important scaffolds like esters, amides, and various N-heterocycles. nih.gov
For example, N-(pyridin-2-yl)imidates have been successfully converted into medicinally relevant N-heterocycles such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine by reacting them with the appropriate diamines. nih.gov
Future mechanistic studies will likely employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational chemistry (e.g., Density Functional Theory) to elucidate reaction pathways. mdpi.com Research into previously unexplored reactivity could focus on pericyclic reactions, radical transformations, or novel cycloadditions involving the pyridine-2-carboximidate core. Discovering new mechanistic pathways will not only deepen the fundamental understanding of this compound class but also expand its utility as a versatile synthetic intermediate. nih.govneurips.cc
Q & A
Q. What are the common synthetic routes for preparing cyclopentyl pyridine-2-carboximidate, and what experimental parameters influence yield?
this compound is typically synthesized via alkylation of pyridine-2-carboximidate precursors using cyclopentyl halides (e.g., bromocyclopentane). Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
- Base choice : Potassium carbonate (K₂CO₃) is commonly used to deprotonate intermediates and drive the reaction .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation . Post-synthesis purification involves flash chromatography with methanol/ethyl acetate gradients to isolate isomers .
Q. How can spectroscopic methods (NMR, IR, X-ray) characterize the structural features of this compound and its metal complexes?
- NMR : H and C NMR identify regioselectivity in alkylation (e.g., distinguishing O- vs. N-alkylation) and confirm cyclopentyl group integration .
- X-ray crystallography : Resolves ligand geometry in metal complexes (e.g., Hg(II) adopting square-pyramidal or tetrahedral coordination with pyridine-2-carboximidate ligands) .
- IR spectroscopy : Confirms imine (C=N) and ester (C-O) functional groups via characteristic stretching frequencies .
Q. What structural motifs are observed in metal complexes of this compound?
The ligand acts as a bidentate chelator via pyridyl nitrogen and imidate oxygen. For example:
- Hg(II) forms distorted square-pyramidal or tetrahedral complexes, with halides (Br⁻) bridging metal centers into polymeric ribbons .
- Stereoelectronic effects from the cyclopentyl group influence metal-ligand bond lengths and coordination geometry .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?
Diastereodivergent synthesis strategies, such as solvent-controlled 1,2-metallate rearrangements, enable access to contiguous quaternary stereocenters. For example:
- Polar solvents (e.g., THF) favor one diastereomer, while nonpolar solvents (e.g., toluene) promote its counterpart .
- Stereospecific transformations of boronic ester intermediates allow modular construction of cyclic frameworks .
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic observations in structural assignments?
- Multi-technique validation : Cross-validate X-ray data with H-H NOESY (to confirm spatial proximity of substituents) and DFT calculations (to predict spectroscopic signatures) .
- Reproducibility : Document experimental conditions (e.g., crystallization solvents) that may influence structural outcomes .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- DFT calculations : Model transition states for nucleophilic attacks or ligand-metal interactions to identify rate-limiting steps .
- Molecular docking : Simulate binding affinities in enzyme-inhibitor studies, focusing on π-π stacking between pyridyl groups and aromatic residues .
Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?
- DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and stoichiometry to identify optimal parameters .
- Microwave-assisted synthesis : Reduces reaction times for thermally sensitive intermediates (e.g., imidate esters) .
Q. What strategies enable regioselective functionalization of this compound?
- Directing groups : Install temporary protecting groups (e.g., Boc) on the pyridyl nitrogen to steer electrophilic substitution to specific positions .
- Metal catalysis : Use Pd-catalyzed C–H activation for late-stage diversification of the cyclopentyl moiety .
Methodological Best Practices
- Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for documenting experimental procedures, including solvent purity, equipment specifications, and spectral acquisition parameters .
- Data validation : Cross-reference crystallographic data (CCDC entries) with spectroscopic results to confirm structural assignments .
- Literature review : Use CAS SciFindern with precise search strings (e.g., "O-alkyl pyridine-2-carboximidate" AND "synthesis") to retrieve authoritative studies, filtering by institution and author name variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
